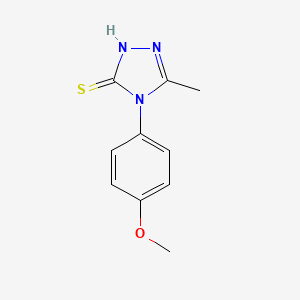

![molecular formula C18H29FN4O B2414155 4-[4-[4-(2-氟乙基)-1-哌嗪基]-1-哌啶基]-2-(甲氧基)苯胺 CAS No. 1089279-63-9](/img/structure/B2414155.png)

4-[4-[4-(2-氟乙基)-1-哌嗪基]-1-哌啶基]-2-(甲氧基)苯胺

描述

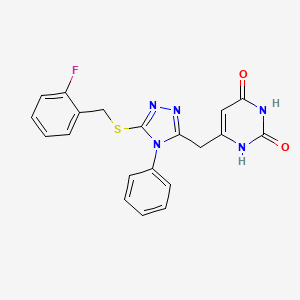

4-[4-[4-(2-Fluoroethyl)-1-piperazinyl]-1-piperidinyl]-2-(methyloxy)aniline, also known as FEPP, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. FEPP belongs to the class of compounds known as anilines, which are widely used in the pharmaceutical industry for the synthesis of various drugs.

科学研究应用

Boronic Acid Derivatives in Organic Synthesis

Boronic acid derivatives, including the title compound, serve as crucial intermediates in organic synthesis. Their applications span carbon-carbon coupling and carbon heterocoupling reactions . Specifically, this compound’s unique structure contributes to its biological activity and pharmacological effects. Notably, it has been employed in boron neutron capture therapy and feedback control drug transport polymers for cancer treatment.

Fluorine-Containing Compounds in Medicine

Fluorine-containing compounds play a pivotal role in medicine. Among the top 200 globally sold drugs, 29 contain fluorine and have received FDA approval . The strong electronegativity of fluorine enhances its affinity to carbon, resulting in high biological activity, stability, and drug resistance. Our title compound, with its fluoroethyl group, aligns with this trend.

Amide Local Anesthetics and Cancer Treatment

Amide local anesthetics find widespread use in clinical cancer surgery. In vivo studies and clinical data suggest that these anesthetics may have positive implications for cancer treatment. The title compound’s amide functionality positions it well for potential therapeutic applications in cancer management .

Late-Stage Fluorination for Pyrazole Synthesis

Late-stage fluorination using Selectfluor® provides a reliable route to 4-fluoro-4-methyl-4H-pyrazoles. While our compound, 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP), exhibits lower Diels–Alder reactivity than 4,4-difluoro-3,5-diphenyl-4H-pyrazole (DFP), it demonstrates higher stability in the presence of biological nucleophiles .

属性

IUPAC Name |

4-[4-[4-(2-fluoroethyl)piperazin-1-yl]piperidin-1-yl]-2-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29FN4O/c1-24-18-14-16(2-3-17(18)20)22-7-4-15(5-8-22)23-12-10-21(9-6-19)11-13-23/h2-3,14-15H,4-13,20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXJLMYXPDIHNFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N2CCC(CC2)N3CCN(CC3)CCF)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-[4-(2-Fluoroethyl)-1-piperazinyl]-1-piperidinyl]-2-(methyloxy)aniline | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-(5-Chloro-2-hydroxyphenyl)-7-ethoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2414075.png)

![2,6-bis[(1E)-(hydroxyimino)methyl]-4-methylphenol](/img/structure/B2414077.png)

![5-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide](/img/structure/B2414078.png)

![Tert-butyl 6-[[(2-chloroacetyl)amino]methyl]-6-phenyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B2414080.png)

![N-(3,5-dimethylphenyl)-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2414082.png)

![Oxazolo[4,5-c]pyridine-2(3H)-thione](/img/structure/B2414086.png)

![3-(2-chlorophenyl)-2,5-dimethyl-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2414087.png)

![N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide](/img/structure/B2414091.png)

![1-(propan-2-yl)-N-[1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-5-yl]-4,5,6,7-tetrahydro-1H-indazol-5-amine](/img/structure/B2414092.png)